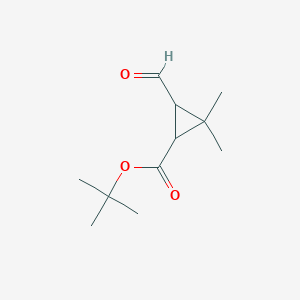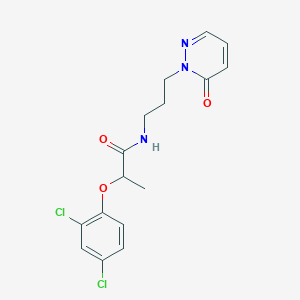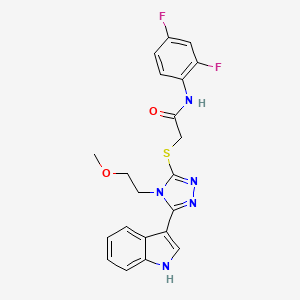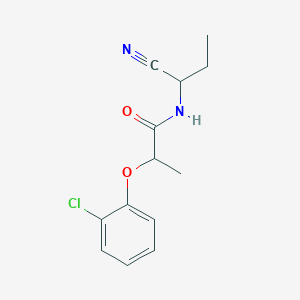
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is a chemical compound with the CAS Number: 35285-07-5 . It has a molecular weight of 198.26 and its molecular formula is C11H18O3 . The compound is stored at a temperature of 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O3/c1-10(2,3)14-9(13)8-7(6-12)11(8,4)5/h6-8H,1-5H3 . This indicates that the compound has a cyclopropane ring, which is a three-membered ring, with a formyl group (CHO), a tert-butyl group (C(CH3)3), and a carboxylate group (COO) attached .Physical And Chemical Properties Analysis
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate is an oil . The storage temperature is 4°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.科学的研究の応用
Environmental Impact and Treatment of Ether Compounds
A substantial body of research focuses on the environmental impact, detection, and treatment methods for ether compounds like methyl tert-butyl ether (MTBE), which shares a functional group with the compound of interest. These studies have explored the fate of such compounds in the environment, their solubility in water, and their resistance to biodegradation, which presents challenges for removing them from contaminated sites. For example, the review by Squillace et al. (1997) provides an overview of the behavior and fate of MTBE in water, highlighting its high solubility and low biodegradation potential, which could be relevant when considering the environmental aspects of related tert-butyl compounds (Squillace, Pankow, Korte, & Zogorski, 1997).
Applications in Bioseparation and Synthetic Chemistry
The literature also covers the use of tert-butyl and related groups in the synthesis of bioactive molecules and in bioseparation processes. For instance, tert-butyl compounds are used in non-chromatographic bioseparation technologies, such as three-phase partitioning (TPP), which has applications in the separation and purification of bioactive molecules. This technique is highlighted for its efficiency, economy, and scalability in separating bioactive molecules from natural sources, which can be applied in food, cosmetics, and medicine (Yan et al., 2018).
Biodegradation and Environmental Remediation
Another significant area of research involves the biodegradation and remediation of ether compounds, with studies demonstrating the microbial degradation pathways of MTBE and related ethers. Such research is crucial for developing strategies to mitigate the environmental impact of these compounds. For example, Fiorenza and Rifai (2003) reviewed the evidence of MTBE biotransformation under aerobic and anaerobic conditions, outlining potential metabolic pathways and strategies for bioremediation, which may offer insights into approaches for dealing with similar tert-butyl compounds (Fiorenza & Rifai, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
特性
IUPAC Name |
tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(2,3)14-9(13)8-7(6-12)11(8,4)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOCDUHQWDERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C)(C)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |
CAS RN |
35285-07-5 |
Source


|
| Record name | tert-butyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-decyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493660.png)




![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)
![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)



![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)